
PD-166285-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-166285-d4 is a deuterium-labeled derivative of PD-166285, a compound known for its broad-spectrum tyrosine kinase inhibition properties. The incorporation of deuterium, a stable heavy isotope of hydrogen, into this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-166285-d4 involves the deuteration of PD-166285. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic route and reaction conditions for this compound are proprietary and not widely disclosed in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .
化学反応の分析
Types of Reactions
PD-166285-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups. Substitution reactions typically result in the formation of new compounds with modified chemical properties .
科学的研究の応用
Overview
PD-166285-d4 is a novel compound classified as a protein tyrosine kinase inhibitor, specifically targeting various receptor tyrosine kinases. It has garnered attention in scientific research due to its potential applications in cancer therapy, particularly through its mechanisms of action involving the inhibition of key signaling pathways associated with tumor growth and metastasis.
Cancer Therapy
This compound has been extensively studied for its role in cancer treatment due to its ability to inhibit key growth factor receptors that drive tumorigenesis. The compound's effectiveness in various cancer models highlights its potential for therapeutic use.
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that this compound significantly reduces the proliferation of cancer cell lines by blocking receptor autophosphorylation and downstream signaling pathways. For instance, it was shown to inhibit PDGF-induced cell migration and proliferation in vascular smooth muscle cells (IC50 values ranging from 80 to 120 nM) .
Target Kinase | IC50 (nM) | Effect |
---|---|---|
Src | 8.4 | Inhibition of cell growth |
FGFR1 | 39.3 | Disruption of angiogenesis |
PDGFRβ | 98.3 | Reduced cell migration |
Angiogenesis Inhibition
This compound has demonstrated significant anti-angiogenic properties, making it a candidate for treating diseases characterized by excessive blood vessel formation, such as cancer.
Case Study: Angiogenesis Assays
In murine Matrigel plug assays, this compound showed effective inhibition of angiogenesis at doses as low as 5 mg/kg when administered orally . This suggests its potential application in therapeutic strategies aimed at curtailing tumor vascularization.
Combination Therapies
The compound has been evaluated in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.
Case Study: Chemopotentiation with Gemcitabine
Research indicated that scheduling this compound with gemcitabine could create a "window of opportunity" for enhanced therapeutic effects against resistant cancer cells . This combination approach is particularly promising in the context of pancreatic and other solid tumors.
作用機序
PD-166285-d4 exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. By inhibiting these kinases, this compound disrupts various signaling pathways that regulate cell growth, differentiation, and survival. The molecular targets of this compound include Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1, epidermal growth factor receptor, and platelet-derived growth factor receptor beta subunit. The inhibition of these targets leads to the suppression of angiogenesis, cell migration, and proliferation .
類似化合物との比較
PD-166285-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
PD-166285: The non-deuterated version, which shares similar tyrosine kinase inhibition properties but lacks the enhanced stability and pharmacokinetic benefits of deuterium labeling.
PD-173074: Another tyrosine kinase inhibitor with a different structural framework but similar biological activity.
PD-180970: A compound with comparable kinase inhibition properties but distinct chemical structure and pharmacological profile .
This compound’s uniqueness lies in its improved metabolic stability and reduced rate of oxidative metabolism, making it a valuable tool in both research and therapeutic applications.
生物活性
PD-166285-d4 is a deuterated form of the compound PD-166285, which is recognized for its potent biological activity as a protein tyrosine kinase inhibitor. This article delves into the compound's pharmacological characteristics, mechanisms of action, and its implications in various therapeutic contexts.
Overview of PD-166285
PD-166285 belongs to a new structural class of protein tyrosine kinase inhibitors known as 6-aryl-pyrido[2,3-d]pyrimidines. It was initially developed through screening compound libraries for their ability to inhibit protein tyrosine kinase activity. The compound has been shown to inhibit a range of tyrosine kinases, including Src, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor beta (PDGFRβ), with varying potencies.
Inhibition Potency
The biological activity of this compound can be summarized in the following table, which includes the half-maximal inhibitory concentration (IC50) values for various targets:
Target | IC50 (nM) |
---|---|
Src | 8.4 |
FGFR1 | 39.3 |
PDGFRβ | 98.3 |
Mitogen-activated protein kinase | 5000 |
Protein kinase C | 22700 |
These values indicate that this compound is particularly effective against Src and FGFR1, making it a valuable tool in research focused on cancer biology and other diseases where these pathways are dysregulated .
This compound functions primarily as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of tyrosine kinases. This inhibition leads to a cascade of downstream effects, including:
- Inhibition of Receptor Autophosphorylation : In vascular smooth muscle cells (VSMCs) and A431 cells, this compound inhibits the autophosphorylation induced by platelet-derived growth factor (PDGF) and epidermal growth factor (EGF), respectively .
- Impact on Cell Functions : The compound has been shown to affect various cellular processes such as:
Cancer Research Applications
Recent studies have highlighted the potential of this compound in combination therapies for cancer treatment. For instance, it has been identified as a G2 checkpoint abrogator and Wee1 inhibitor, enhancing the efficacy of other chemotherapeutic agents like gemcitabine .
In one notable study involving non-small cell lung cancer (NSCLC) models, this compound demonstrated significant synergy when used in combination with AZD7762, a ChK1 inhibitor. The combination treatment led to enhanced apoptosis in cancer cells compared to monotherapy, suggesting that this compound could be a critical component in multi-drug regimens aimed at overcoming drug resistance .
特性
CAS番号 |
1246814-59-4 |
---|---|
分子式 |
C26H27Cl2N5O2 |
分子量 |
516.5 g/mol |
IUPAC名 |
6-(2,6-dichlorophenyl)-8-methyl-2-[4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2 |
InChIキー |
IFPPYSWJNWHOLQ-RYIWKTDQSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)N(CC)CC |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
同義語 |
6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。